tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate
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Overview
Description
Tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate is a chemical compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its unique structure, which includes a tert-butyl carbamate group and a cyanophenyl moiety, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-cyanophenylmethanol and cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the cyanophenyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(4-hydroxycyclohexyl)carbamate
- Tert-butyl N-(2-aminophenyl)carbamate
- Tert-butyl N-(4-oxocyclohexyl)carbamate
Uniqueness
Tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanophenyl group enhances its reactivity and potential for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C19H26N2O3 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(22)21-16-6-4-5-7-17(16)23-13-15-10-8-14(12-20)9-11-15/h8-11,16-17H,4-7,13H2,1-3H3,(H,21,22) |
InChI Key |
GFAPGVAJPAFWOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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